1-Benzyl-5-hydroxypiperidine-3-carboxylic acid
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Overview
Description
1-Benzyl-5-hydroxypiperidine-3-carboxylic acid is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-hydroxypiperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of amino alcohols.
Introduction of the Benzyl Group: The benzyl group is often introduced via nucleophilic substitution reactions, where benzyl halides react with piperidine derivatives.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions and the use of catalysts to enhance yield and selectivity. The process often includes steps such as:
Catalytic Hydrogenation: Using metal catalysts like palladium or platinum to hydrogenate pyridine derivatives.
Nucleophilic Substitution: Employing benzyl halides in the presence of a base to introduce the benzyl group.
Oxidation: Utilizing oxidizing agents under controlled conditions to achieve selective hydroxylation.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-hydroxypiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, hydrogen peroxide.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Benzyl halides, bases like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-Benzyl-5-hydroxypiperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-hydroxypiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Piperidine: The parent compound, widely used in medicinal chemistry.
N-Benzylpiperidine: Similar structure but lacks the hydroxyl group, affecting its chemical properties and applications.
5-Hydroxypiperidine-3-carboxylic Acid: Lacks the benzyl group, resulting in different reactivity and biological activity.
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-benzyl-5-hydroxypiperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO3/c15-12-6-11(13(16)17)8-14(9-12)7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,16,17) |
InChI Key |
KAGQKUPTQWTGOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(CC1O)CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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